molecular formula C13H11Cl2N3O2 B12335914 Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate

Cat. No.: B12335914
M. Wt: 312.15 g/mol
InChI Key: AIKXGAGNCYEARL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate typically involves the reaction of 3,6-dichloropicolinic acid with pyridin-2-ylmethylamine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,6-dichloropicolinate
  • Methyl 4-((pyridin-2-ylmethyl)amino)picolinate
  • Methyl 3,6-dichloro-4-aminopicolinate

Uniqueness

Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

methyl 3,6-dichloro-4-(pyridin-2-ylmethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-11(15)9(6-10(14)18-12)17-7-8-4-2-3-5-16-8/h2-6H,7H2,1H3,(H,17,18)

InChI Key

AIKXGAGNCYEARL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CC=N2)Cl

Origin of Product

United States

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